molecular formula C24H15NO B14225710 2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-67-4

2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile

Cat. No.: B14225710
CAS No.: 823227-67-4
M. Wt: 333.4 g/mol
InChI Key: NOFNBQZFFUNFDY-UHFFFAOYSA-N
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Description

2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound with the molecular formula C24H15NO It is a complex aromatic compound featuring multiple benzene rings and ethynyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multi-step organic reactions. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents may vary based on cost and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or partially reduced intermediates.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile
  • 2-({2-[(4-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile
  • 2-({2-[(3-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a methoxy group. This structural feature can influence its reactivity, binding affinity, and overall properties, distinguishing it from other similar compounds.

Properties

CAS No.

823227-67-4

Molecular Formula

C24H15NO

Molecular Weight

333.4 g/mol

IUPAC Name

2-[2-[2-[2-(3-methoxyphenyl)ethynyl]phenyl]ethynyl]benzonitrile

InChI

InChI=1S/C24H15NO/c1-26-24-12-6-7-19(17-24)13-14-20-8-2-3-9-21(20)15-16-22-10-4-5-11-23(22)18-25/h2-12,17H,1H3

InChI Key

NOFNBQZFFUNFDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C#CC2=CC=CC=C2C#CC3=CC=CC=C3C#N

Origin of Product

United States

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